7-Fluoro-2-phenyl-1H-quinolin-4-one
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Overview
Description
7-Fluoro-2-phenyl-1H-quinolin-4-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-phenyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with ethyl fluoroacetate under basic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-phenyl-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar
Comparison: 7-Fluoro-2-phenyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluorinated quinolines, it may exhibit enhanced stability and potency in certain applications .
Properties
IUPAC Name |
7-fluoro-2-phenyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCJRZLYIMEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420892 |
Source
|
Record name | KUC100233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147197-81-7, 825620-25-5 |
Source
|
Record name | 7-Fluoro-2-phenyl-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147197817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KUC100233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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